![molecular formula C24H18N4O3 B2442300 1-((4-氧代-4H-吡啶并[1,2-a]嘧啶-2-基)甲基)-3-(对甲苯基)喹唑啉-2,4(1H,3H)-二酮 CAS No. 958584-88-8](/img/structure/B2442300.png)

1-((4-氧代-4H-吡啶并[1,2-a]嘧啶-2-基)甲基)-3-(对甲苯基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

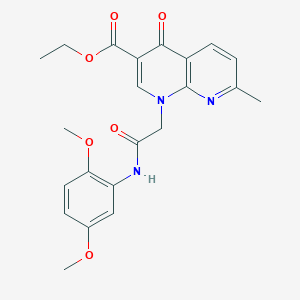

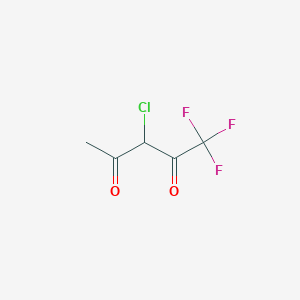

The compound “1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is part of a series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity .

Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including the compound , involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[1,2-a]pyrimidine core. The compound also contains a quinazoline-2,4(1H,3H)-dione group .科学研究应用

- CCG-27843 exhibits promising anticancer effects. Researchers have investigated its ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways. By targeting these kinases, CCG-27843 may hinder tumor growth and metastasis .

- As a kinase inhibitor, CCG-27843 interferes with intracellular signaling pathways. It selectively targets kinases involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. Its potential therapeutic applications extend beyond cancer to other kinase-related diseases .

- Studies suggest that CCG-27843 has neuroprotective properties. It may mitigate oxidative stress, inflammation, and excitotoxicity in neuronal cells. Researchers explore its potential in treating neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease .

- CCG-27843 has been investigated for its anti-inflammatory activity. By modulating inflammatory pathways, it could be useful in managing chronic inflammatory disorders, including rheumatoid arthritis and inflammatory bowel diseases .

- Some research indicates that CCG-27843 may impact cardiovascular health. It could influence vascular smooth muscle cell proliferation and migration, potentially aiding in the prevention of vascular diseases and restenosis after angioplasty .

- Scientists utilize CCG-27843 as a chemical probe to study cellular processes. Its unique structure allows researchers to explore protein–ligand interactions and identify potential drug targets. It serves as a valuable tool in drug discovery and development .

Anticancer Properties

Kinase Inhibitor

Neuroprotection and Neurodegenerative Diseases

Anti-inflammatory Effects

Cardiovascular Applications

Chemical Biology and Drug Discovery

作用机制

Target of Action

Compounds with similar structures, such as 4h-pyrido[1,2-a]pyrimidin-4-ones, have been found to be highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .

Mode of Action

Similar compounds have been shown to undergo various derivatization methods such as via cross-coupling, c-h functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc .

Biochemical Pathways

The c-h functionalization of the basic core structure of heterocycles, a characteristic of similar compounds, has become an indispensable tool that has continually increased the importance in the pharmaceutical industry for the synthesis of various useful heterocyclic molecules and their derivatives .

Pharmacokinetics

Similar compounds have been synthesized using environmentally friendly methods, suggesting potential bioavailability .

Result of Action

Similar compounds have been found to have a broad scope of substrates, high regioselectivity, and good functional group compatibility .

属性

IUPAC Name |

3-(4-methylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c1-16-9-11-18(12-10-16)28-23(30)19-6-2-3-7-20(19)27(24(28)31)15-17-14-22(29)26-13-5-4-8-21(26)25-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSRFOCXARRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2442226.png)

![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)

![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)